1,4-Diaminobutane Dihydroiodide

Catalog No.
S3318970
CAS No.
916849-52-0
M.F
C4H14I2N2
M. Wt
343.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diaminobutane Dihydroiodide

CAS Number

916849-52-0

Product Name

1,4-Diaminobutane Dihydroiodide

IUPAC Name

butane-1,4-diamine;dihydroiodide

Molecular Formula

C4H14I2N2

Molecular Weight

343.98 g/mol

InChI

InChI=1S/C4H12N2.2HI/c5-3-1-2-4-6;;/h1-6H2;2*1H

InChI Key

XZUCBFLUEBDNSJ-UHFFFAOYSA-N

SMILES

C(CCN)CN.I.I

Canonical SMILES

C(CCN)CN.I.I

1,4-Diaminobutane dihydroiodide, also known as putrescine dihydroiodide, is an organic compound with the chemical formula C4H12N2I2. It appears as a white to light yellow crystalline powder and is highly soluble in water. This compound is derived from 1,4-diaminobutane through its reaction with hydroiodic acid. The molecular weight of 1,4-diaminobutane dihydroiodide is approximately 236.07 g/mol, and it has a melting point that varies depending on purity and form .

The compound exhibits basic properties due to the presence of two amino groups, which can form salts with acids. Its structural characteristics make it a versatile reagent in various chemical applications, particularly in organic synthesis and polymer chemistry .

There is no current information available on the specific mechanism of action of Putrescine Dihydroiodide.

Due to the lack of specific research on Putrescine Dihydroiodide, it's important to handle it with caution, assuming similar properties to Putrescine Dihydrochloride, which can be:

  • Corrosive: It can irritate or damage skin and eyes on contact [].
  • Toxic: Ingestion or inhalation can be harmful [].
  • Limited data exists on its flammability or specific reactivity.
  • Precursor in Organic Synthesis

    1,4-DBDI can be used as a starting material for the synthesis of various organic compounds, such as amides, imides, and heterocycles. For instance, it can be used to synthesize N-substituted amides through acylation reactions [].

  • Cross-linking Agent

    1,4-DBDI can act as a cross-linking agent for polymers and biomolecules. It can form covalent bonds between two molecules containing functional groups like carboxylic acids or amines, thereby creating a network structure []. This property has applications in the development of hydrogels, drug delivery systems, and biomaterials [, ].

  • Biological Research

    1,4-DBDI is a naturally occurring polyamine, also known as putrescine. It plays a role in various biological processes, such as cell growth, differentiation, and polyamine metabolism. Researchers use 1,4-DBDI to study these processes and their potential implications in various diseases [].

  • Formation of Salts: It can react with strong acids to form salts, enhancing its utility in biochemical applications.
  • Cross-Linking Agent: In polymer chemistry, it acts as a cross-linking agent, improving the mechanical properties of polymers.
  • Synthesis of Derivatives: It can be used as a building block for synthesizing other organic compounds, including pharmaceuticals and agrochemicals .

Example Reaction

The synthesis of 1,4-diaminobutane dihydroiodide can be represented as:

1 4 Diaminobutane+Hydroiodic Acid1 4 Diaminobutane Dihydroiodide\text{1 4 Diaminobutane}+\text{Hydroiodic Acid}\rightarrow \text{1 4 Diaminobutane Dihydroiodide}

The primary method for synthesizing 1,4-diaminobutane dihydroiodide involves the reaction of 1,4-diaminobutane with hydroiodic acid. This reaction typically occurs under controlled conditions to ensure purity and yield:

  • Reagents: 1,4-Diaminobutane and hydroiodic acid.
  • Procedure:
    • Mix 1,4-diaminobutane with hydroiodic acid in a suitable solvent.
    • Heat the mixture gently while stirring.
    • Allow the solution to cool and crystallize.
    • Filter and purify the resulting crystals .

1,4-Diaminobutane dihydroiodide finds applications across various fields:

  • Biochemical Research: Used in preparing specialized cell culture media for stem cells.
  • Polymer Chemistry: Acts as a cross-linking agent to enhance polymer properties.
  • Pharmaceuticals: Serves as an intermediate in the synthesis of various drugs .

Several compounds share structural similarities with 1,4-diaminobutane dihydroiodide. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
1,4-Diaminobutane DihydrochlorideC4H14Cl2N2Commonly used as a cross-linking agent in polymers.
PutrescineC4H12N2A toxic diamine formed during putrefaction; less soluble than its iodide counterpart.
CadaverineC5H14N2A homologue of putrescine; involved in similar biological processes but longer chain.
SpermidineC7H18N4A polyamine that plays significant roles in cellular functions; more complex structure than putrescine.

Uniqueness

1,4-Diaminobutane dihydroiodide is unique due to its specific application in biochemical research and its interaction with stem cells. Its ability to form stable complexes with iodine enhances its solubility and reactivity compared to other similar compounds.

Catalytic Hydrogenation Approaches for Diamine Precursor Synthesis

The industrial-scale synthesis of 1,4-diaminobutane (putrescine) typically involves the catalytic hydrogenation of succinonitrile, a nitrile precursor with the formula $$ \text{NC-(CH}2\text{)}2\text{-CN} $$. This reaction proceeds via the addition of hydrogen across the nitrile groups to yield the primary diamine:

$$
\text{NC-(CH}2\text{)}2\text{-CN} + 4 \, \text{H}2 \rightarrow \text{H}2\text{N-(CH}2\text{)}4\text{-NH}_2
$$

Raney nickel and palladium-based catalysts are widely employed due to their high activity and selectivity under moderate hydrogen pressures (10–30 bar) and temperatures (80–120°C) . For instance, a study demonstrated that Raney nickel in aqueous ammonia at 100°C achieves conversions exceeding 95% with minimal byproduct formation . The choice of solvent also impacts reaction efficiency; polar aprotic solvents like tetrahydrofuran (THF) suppress secondary amine formation by reducing nucleophilic attack on intermediate imines .

Table 1: Comparative Performance of Catalysts in Succinonitrile Hydrogenation

CatalystTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)
Raney Nickel100209892
Pd/C120309988
Co-B90158578

Optimization strategies include modulating hydrogen flow rates to prevent catalyst poisoning and incorporating promoters like cobalt or iron to enhance reducibility . Recent biotechnological approaches using engineered Escherichia coli strains have also been explored for sustainable putrescine production, though these methods remain less cost-effective than catalytic routes .

Halogen Exchange Reactions in Quaternary Ammonium Salt Formation

The conversion of 1,4-diaminobutane to its dihydroiodide salt involves halogen exchange, typically starting from the dihydrochloride intermediate. This process exploits the higher nucleophilicity of iodide ions in aqueous or alcoholic solutions. A common method involves treating 1,4-diaminobutane dihydrochloride with hydroiodic acid (HI) or potassium iodide (KI) under reflux:

$$
\text{H}2\text{N-(CH}2\text{)}4\text{-NH}2 \cdot 2 \, \text{HCl} + 2 \, \text{HI} \rightarrow \text{H}2\text{N-(CH}2\text{)}4\text{-NH}2 \cdot 2 \, \text{HI} + 2 \, \text{HCl}
$$

Reaction efficiency depends on stoichiometric excess of iodide (1.5–2.0 equivalents), with yields exceeding 85% in ethanol-water mixtures at 70°C . Alternative protocols using ammonium iodide or ion-exchange resins have been reported but are less economical for large-scale production.

Table 2: Halogen Exchange Reaction Parameters

Halogen SourceSolventTemperature (°C)Time (h)Yield (%)
HIEthanol/H2O70488
KIMethanol60676
NH4IAcetone50865

Purification via vacuum filtration and washing with cold ether removes residual chloride ions. The use of non-polar solvents during crystallization further enhances iodide content, as demonstrated by X-ray diffraction analyses .

Crystallization Optimization Strategies for Enhanced Product Purity

Crystallization is critical for obtaining 1,4-diaminobutane dihydroiodide with pharmaceutical-grade purity (>99%). Key factors include solvent selection, cooling rates, and seeding techniques. Water and ethanol are preferred due to the compound’s high solubility at elevated temperatures (e.g., 120 g/L in water at 80°C) and low solubility at ambient conditions . A typical protocol involves:

  • Dissolving the crude product in boiling ethanol.
  • Gradual cooling to 4°C at 0.5°C/min to induce nucleation.
  • Seeding with pure crystals to control crystal size and morphology.

Table 3: Solvent Systems for Crystallization

SolventSolubility at 80°C (g/L)Solubility at 25°C (g/L)Purity After Crystallization (%)
Water1201897
Ethanol951299
Methanol1102594

Antisolvent addition (e.g., acetone) reduces solubility abruptly, yielding smaller crystals with higher surface area for impurity rejection. Recrystallization cycles (2–3 iterations) are often necessary to eliminate trace solvents or byproducts, as confirmed by high-performance liquid chromatography (HPLC) .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

343.92464 g/mol

Monoisotopic Mass

343.92464 g/mol

Heavy Atom Count

8

Dates

Modify: 2023-08-19

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